![molecular formula C6H8N6S B14168641 [4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide CAS No. 344303-72-6](/img/structure/B14168641.png)
[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a cyanamide group, a methylamino group, and a methylsulfanyl group attached to the triazine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide can be achieved through several methods. One common approach involves the reaction of 4,6-dichloro-1,3,5-triazine with methylamine and methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the methylamino and methylsulfanyl groups. The resulting intermediate is then treated with cyanamide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in large-scale production.
化学反应分析
Types of Reactions
[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles including amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
科学研究应用
[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of [4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide involves its interaction with various molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The triazine ring can also interact with specific receptors and enzymes, modulating their activity and affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
[4-(Methylamino)-6-chloro-1,3,5-triazin-2-yl]cyanamide: Similar structure but with a chlorine atom instead of a methylsulfanyl group.
[4-(Methylamino)-6-methyl-1,3,5-triazin-2-yl]cyanamide: Similar structure but without the sulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in [4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide imparts unique chemical properties, such as increased lipophilicity and the ability to undergo specific oxidation reactions. These properties can enhance its biological activity and make it a valuable compound for various applications.
属性
CAS 编号 |
344303-72-6 |
|---|---|
分子式 |
C6H8N6S |
分子量 |
196.24 g/mol |
IUPAC 名称 |
[4-(methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C6H8N6S/c1-8-4-10-5(9-3-7)12-6(11-4)13-2/h1-2H3,(H2,8,9,10,11,12) |
InChI 键 |
HPNJVBGXIBGVNQ-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC(=NC(=N1)SC)NC#N |
溶解度 |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


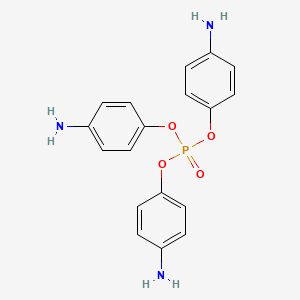
![[(E)-2-nitroprop-1-enyl]cyclopentane](/img/structure/B14168568.png)
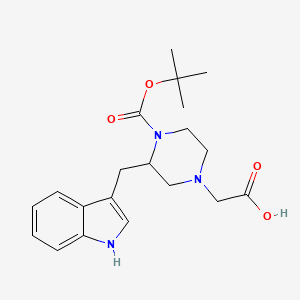
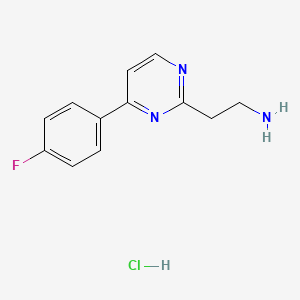
![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)
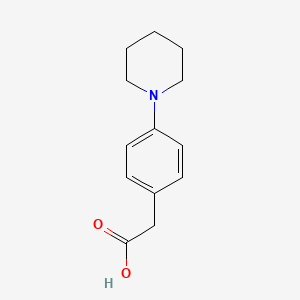
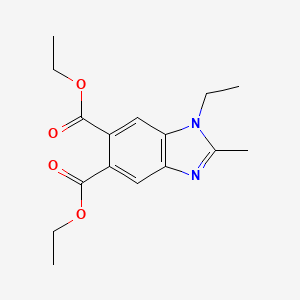

![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)
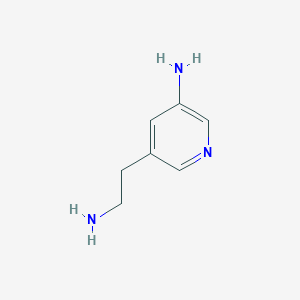
![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)
